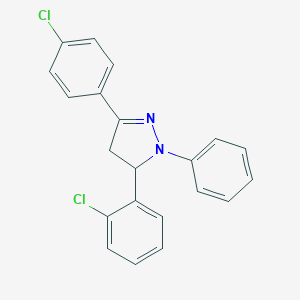
2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
X-ray Crystallography
Research has revealed that derivatives of 2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have been synthesized and their crystal structures determined through X-ray diffraction techniques. These compounds exhibit unique crystalline properties, with the pyran ring deviating significantly from planarity (Sharma et al., 2015).
Antibacterial and Antifungal Properties
A novel series of derivatives were synthesized, showing significant antibacterial and antifungal activity. This highlights the compound's potential application in developing new antimicrobial agents (Nagamani et al., 2019); (Ghoneim et al., 2014).
Synthesis Techniques
Research has focused on the synthesis of this compound and its derivatives using various techniques, including ultrasound-assisted synthesis, which points to more environmentally friendly and efficient production methods (Chavan et al., 2021).
Crystal Structure Analysis
The compound's crystal structure has been analyzed in detail, providing insights into its molecular arrangement and stability. This information is crucial for understanding its interaction in various chemical environments (Kumar et al., 2016).
Multicomponent Reactions and Catalysis
Studies have shown the compound's role in multicomponent reactions, particularly highlighting its use in catalysis. This emphasizes its potential in synthetic organic chemistry and material science applications (Rajput & Kaur, 2013).
Potential in Drug Discovery
While excluding drug use and dosage, it's worth noting the compound's relevance in drug discovery, particularly in exploring new antibacterial agents. This is evident from its demonstrated efficacy against various bacterial strains (Moshafi et al., 2016).
Propiedades
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-24(2)12-19(27)22-20(13-24)29-23(26)18(14-25)21(22)15-7-6-10-17(11-15)28-16-8-4-3-5-9-16/h3-11,21H,12-13,26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFYVAQQBCLICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-iodobenzylidene)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B390902.png)
![5-(4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390903.png)
![3,5-bis(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390904.png)
![4-(4-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390905.png)
![N-(2,4-dichlorobenzylidene)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B390910.png)
![2-Methoxy-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390912.png)

![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B390915.png)
![5-{[(5-{5-Nitro-2-methylphenyl}-2-furyl)methylene]amino}-2-(4-methoxyphenyl)-1,3-benzoxazole](/img/structure/B390917.png)
![5-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390918.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-diethylaniline](/img/structure/B390919.png)
![4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390921.png)
![2-Bromo-4-nitro-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390923.png)